Analytical chemistry and pharmaceutical science.
Several analytical techniques are employed to identify and quantify Quetiapine Dimer Impurity:
Pharmacology and toxicology.
Understanding the safety profile of quetiapine, including its impurities, is crucial for regulatory approval and patient safety.
Quetiapine Dimer Impurity is a chemical compound with the molecular formula C30H24N4S2 and a molecular weight of 504.67 g/mol. It is recognized as an impurity of Quetiapine, an atypical antipsychotic medication commonly used to treat conditions such as schizophrenia, bipolar disorder, and major depressive disorder. The compound is identified by the CAS number 945668-94-0 and is categorized under various chemical databases, including PubChem and ChemicalBook .
Quetiapine Dimer Impurity is not known to have a mechanism of action as it's not a therapeutic compound.
The formation of Quetiapine Dimer Impurity typically involves reactions that lead to the dimerization of Quetiapine molecules. This process can occur under specific conditions, such as elevated temperatures or in the presence of certain catalysts. The exact pathways for these reactions are not extensively documented, but they likely involve nucleophilic attack mechanisms where the nitrogen or sulfur atoms in Quetiapine facilitate bond formation between two molecules.
The synthesis of Quetiapine Dimer Impurity is generally a byproduct of the manufacturing process of Quetiapine. Key methods may include:
The precise synthetic routes are often proprietary and not publicly detailed in literature but typically involve standard organic synthesis techniques .
Quetiapine Dimer Impurity is primarily relevant in pharmaceutical quality control. Its presence must be monitored to ensure the safety and efficacy of Quetiapine formulations. Understanding its characteristics helps in:
These studies are essential for understanding any implications for drug safety and effectiveness .
Quetiapine Dimer Impurity can be compared with several related compounds that also arise from the metabolism or degradation of antipsychotic medications. Some similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Quetiapine | C21H25N3O2S | Parent compound; clinically used antipsychotic |
| Norquetiapine | C19H22N2O2S | Active metabolite; retains antipsychotic activity |
| Clozapine | C18H19ClN4 | Another atypical antipsychotic; different structure but similar use case |
| Olanzapine | C17H20N4O | Atypical antipsychotic; used for similar indications |
Quetiapine Dimer Impurity stands out due to its unique dimeric structure, which may influence its biological properties differently than those of its monomeric counterparts .
Ester-linked dimerization constitutes a primary pathway for quetiapine dimer impurity formation. This process involves the nucleophilic hydroxyl group of quetiapine reacting with dicarboxylic acids under carbodiimide-mediated coupling conditions. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N-diisopropylethylamine facilitates the formation of bis-esters between two quetiapine monomers [2].
The tether length between ester linkages significantly influences dimer stability and reactivity. Studies demonstrate that dimers with shorter tethers (e.g., two methylene units) exhibit greater potency as P-glycoprotein inhibitors compared to longer-chain analogues [2]. However, these dimers also display reduced plasma stability, with hydrolysis half-lives as short as 3 hours in human serum [2]. Structural modifications, such as the incorporation of α-methyl groups adjacent to ester carbonyls, can extend stability to 38 hours while maintaining inhibitory efficacy [2].
Table 1: Impact of tether modifications on dimer properties
| Tether Structure | Plasma Half-Life | Esterase Susceptibility |
|---|---|---|
| -(CH₂)₂- | 3.0 h | High |
| -(CH(CH₃))₂- | 38 h | Moderate |
Piperazine-mediated crosslinking represents another critical formation mechanism for quetiapine dimer impurity. The nucleophilic piperazine nitrogen atoms readily react with electrophilic intermediates generated during API synthesis. For example, 11-chlorodibenzo[b,f] [1] [4]thiazepine intermediates may undergo displacement reactions with residual piperazine, creating bis-arylpiperazine linkages [3].
This crosslinking phenomenon becomes particularly pronounced under alkaline conditions or elevated temperatures. Process analyses reveal that impurity formation escalates above 60°C in polar aprotic solvents such as dimethylformamide [3]. The reaction follows second-order kinetics, with rate constants dependent on both piperazine concentration and solvent dielectric constant [4].
Key control points include:
Advanced process analytical technologies (PAT) enable precise control of dimer impurity formation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods achieve detection limits below 0.05% for quetiapine-related dimers, facilitating real-time process adjustments [4].
Critical optimization parameters include:
Recent innovations employ flow chemistry systems to minimize residence times in critical dimerization-prone stages. Continuous processing reduces impurity formation by 62% compared to batch methods through precise control of reaction thermodynamics [4].
The formation of Quetiapine Dimer Impurity through hydrogen peroxide-induced oxidation follows a well-characterized radical chain mechanism that involves multiple sequential steps [1] [2]. This process begins with the initiation phase, where hydrogen peroxide reacts with trace metal ions, particularly iron and copper, to generate highly reactive hydroxyl radicals [1] [3].
The chain initiation occurs when hydrogen peroxide undergoes homolytic cleavage in the presence of catalytic metal ions, producing hydroxyl radicals through the Fenton reaction [3] [2]. These radicals subsequently abstract hydrogen atoms from the quetiapine molecule, specifically targeting the vulnerable ethyl linkages in the piperazine substructure [4] [2].
During the propagation phase, the drug-derived radicals react with molecular oxygen to form peroxy radicals, which can further abstract hydrogen atoms from adjacent quetiapine molecules [2]. This creates a self-sustaining chain reaction that can produce hundreds of oxidized molecules from a single initiating radical [2]. The peroxy radicals are relatively stable intermediates that accumulate during the oxidation process, making them critical species in the degradation pathway [2].
Research has demonstrated that quetiapine exhibits significant degradation under oxidative stress conditions, with hydrogen peroxide concentrations of 3% causing extensive molecular transformation [5] [4]. The degradation process involves both primary and secondary oxidation events, with the initial formation of hydroperoxide intermediates that subsequently undergo further oxidation to produce the dimer impurity [7].
The termination phase occurs when two peroxy radicals react with each other to form non-radical products, including tetroxides that decompose into alcoholic and carbonyl compounds [2]. This mechanism explains the formation of various oxidative degradation products, including the dimer impurity that results from the coupling of two quetiapine molecules through their oxidized ethyl linkages [8].
Table 1: Quetiapine Oxidative Degradation Pathways
| Degradation Pathway | Chemical Mechanism | Primary Products | Molecular Weight Change | Reaction Conditions | Stability Impact |
|---|---|---|---|---|---|
| Hydrogen Peroxide Chain Oxidation | Radical chain mechanism initiated by H2O2 | Quetiapine peroxide intermediates | +16 to +32 Da | 3% H2O2, room temperature | Highly unstable, chain propagation |
| Piperazine N-Oxidation | Direct oxidation of piperazine nitrogen | Quetiapine N-oxide | +16 Da | Sodium periodate, methanol | Moderate stability |
| Sulfoxide Formation | Oxidation of sulfur in thiazepine ring | Quetiapine sulfoxide | +16 Da | H2O2/Na2WO4, methanol | Moderate stability |
| Ethyl Chain Oxidation | Oxidation of ethyl linkage to alcohol/acid | Hydroxylated ethyl derivatives | +16 Da | H2O2, oxidative conditions | Variable stability |
| Hydroxylation | Hydroxylation of aromatic ring | 7-hydroxyquetiapine | +16 Da | CYP2D6 mediated | Stable metabolite |
| Dealkylation (N-desalkyl) | N-dealkylation of piperazine | N-desalkylquetiapine | -26 Da | CYP3A4 mediated | Stable metabolite |
| Dealkylation (O-desalkyl) | O-dealkylation of ethoxy chain | O-desalkylquetiapine | -26 Da | CYP3A4 mediated | Stable metabolite |
The piperazine substructure in quetiapine contains multiple ethyl linkages that represent primary sites of oxidative vulnerability [8] [4]. These linkages are particularly susceptible to oxidative attack due to their electron-rich nature and the presence of adjacent nitrogen atoms that can stabilize radical intermediates [4] [9].
The ethyl linkage connecting the piperazine nitrogen to the ethoxy chain (N-CH2-CH2-O) represents the most vulnerable site for oxidative degradation [4]. This linkage undergoes preferential oxidation under hydrogen peroxide conditions, leading to the formation of alcohol and subsequently carboxylic acid derivatives [4] [10]. The oxidation process involves hydrogen abstraction from the methylene carbons, followed by oxygen insertion to form hydroxylated intermediates [4].
Structural analysis reveals that the piperazine ring contains two distinct ethyl linkages: the N1-CH2-CH2-O linkage and the N4-CH2-CH2-OH linkage [8] [4]. The terminal hydroxyl group in the N4 linkage makes this position particularly susceptible to oxidation, as primary alcohols are readily oxidized to aldehydes and subsequently to carboxylic acids [4] [10].
The vulnerability of these ethyl linkages is enhanced by the electron-donating properties of the piperazine nitrogen atoms [8]. The nitrogen atoms can stabilize radical intermediates through resonance effects, making hydrogen abstraction from the adjacent methylene carbons thermodynamically favorable [4]. This stabilization effect explains why the ethyl linkages are preferentially targeted over other parts of the molecule during oxidative degradation [4].
Experimental studies have shown that oxidative degradation of quetiapine results in the formation of N-CH(OH)-COOH and N-COOH derivatives, confirming the oxidation of the ethyl linkages [4]. These oxidized products can undergo further reactions, including intermolecular coupling reactions that lead to dimer formation [8].
Table 2: Ethyl Linkage Vulnerability in Piperazine Substructure
| Structural Component | Vulnerability Factor | Oxidation Products | Reaction Mechanism | Stability Implication |
|---|---|---|---|---|
| Piperazine N1-CH2-CH2-O linkage | High | N-CH(OH)-COOH derivatives | Hydrogen abstraction | Chain propagation site |
| Piperazine N4-CH2-CH2-OH linkage | Very High | N-COOH derivatives | Alcohol oxidation | Primary oxidation site |
| Ethoxy chain terminal OH | Moderate | Carboxylic acid derivatives | Primary alcohol oxidation | Secondary oxidation |
| Methylene bridge carbons | High | Dehydrogenated products | Dehydrogenation | Structural instability |
| Ether oxygen linkage | Moderate | Cleaved ether products | Ether cleavage | Molecular fragmentation |
Quetiapine exhibits remarkable photostability under standard pharmaceutical storage conditions, particularly in solid dosage forms [11] [12]. This photostability is attributed to the molecular structure of quetiapine, which does not absorb significant amounts of radiation above 290 nanometers, the threshold for direct photochemical degradation under normal environmental conditions [11].
Comprehensive photostability studies have demonstrated that quetiapine in solid state remains stable when exposed to ultraviolet radiation at 254 nanometers for extended periods [5] [13]. No degradation products were detected following exposure to ultraviolet-C radiation for 48 hours, indicating that the solid-state form provides protection against photochemical degradation [5]. Similarly, exposure to visible light for 168 hours resulted in minimal degradation, with less than 2% loss of the parent compound [14].
The photostability of quetiapine in solid dosage forms is enhanced by several factors. First, the crystalline structure of quetiapine fumarate provides a protective matrix that limits light penetration and reduces photochemical reactions [13]. Second, the presence of pharmaceutical excipients can act as light filters, absorbing potentially harmful radiation before it reaches the active pharmaceutical ingredient [13] [11].
However, quetiapine demonstrates variable photostability depending on the physical state and solvent environment [15]. In solution, particularly in the presence of electron donors or acceptors, quetiapine can undergo photoinduced electron transfer reactions that lead to degradation [15]. These reactions involve the formation of radical cations and anions that can undergo subsequent chemical transformations [15].
The photochemical behavior of quetiapine is significantly influenced by the presence of sensitizers and the oxygen content of the environment [15]. Under anaerobic conditions, quetiapine can undergo photodegradation through electron transfer mechanisms, forming hydroxylated derivatives and ring-opened products [15]. However, these reactions are primarily observed in solution and do not occur significantly in solid dosage forms [11].
Table 3: Quetiapine Photolytic Degradation Response
| Degradation Condition | Exposure Duration | Degradation Extent | Primary Mechanism | Product Formation | Stability Assessment |
|---|---|---|---|---|---|
| UV-C Radiation (254 nm) | 48 hours | Minimal (<5%) | Photoinduced electron transfer | Hydroxylated derivatives | Photostable |
| UV-B Radiation (280-315 nm) | 14 days | Minimal (<5%) | Direct photolysis | Ring-opened products | Photostable |
| Visible Light (>400 nm) | 168 hours | Minimal (<2%) | Sensitized photolysis | Minimal products | Photostable |
| Sunlight Exposure | 48 hours | Minimal (9.5%) | Direct photolysis | Oxidized derivatives | Photostable |
| Solid State UV Exposure | 14 days | No degradation | No photochemical reaction | None detected | Photostable |
| Solution State UV Exposure | 3-8 hours | Variable (25-95%) | Electron transfer mediated | Radical intermediates | Photolabile |
The solid-state photostability of quetiapine has important implications for pharmaceutical formulation and storage [11]. The compound can be safely stored under normal pharmaceutical conditions without the need for specialized light-protective packaging [11]. However, manufacturers must still consider the potential for photodegradation in solution-based formulations or during processing conditions where the drug is dissolved [15].
Recent research has also investigated the role of pharmaceutical excipients in modulating the photostability of quetiapine [16]. Certain excipients, particularly those containing peroxide impurities, can act as photosensitizers and enhance the photodegradation of quetiapine under specific conditions [16]. This finding highlights the importance of excipient selection and purification in maintaining drug stability.